Regioisomeric Purity Advantage: 2-Cyano-6-Chloro vs. 2-Chloro-6-Cyano Substitution Pattern
Methyl 6-chloro-2-cyanonicotinate (CAS 1804507-68-3) and its regioisomer Methyl 2-chloro-6-cyanonicotinate (CAS 1256837-28-1) share identical molecular formulas (C₈H₅ClN₂O₂) and can co-exist as synthetic impurities in each other's preparations. Supplier analytical data demonstrates that the target compound is commercially available at 97% purity , whereas the regioisomer is supplied at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . In the absence of rigorous characterization, the two regioisomers are chromatographically difficult to resolve (identical calculated logP = 1.39 ), creating a procurement risk where substitution of one for the other would redirect the chlorine reactivity to the sterically hindered 2-position adjacent to the ester, fundamentally altering the outcome of any subsequent SNAr or Suzuki coupling reaction .
| Evidence Dimension | Commercially supplied purity and positional isomer identity verification |
|---|---|
| Target Compound Data | Methyl 6-chloro-2-cyanonicotinate: 97% purity; chlorine at position 6, cyano at position 2, ester at position 3; calculated logP = 1.39, TPSA = 62.98 Ų |
| Comparator Or Baseline | Methyl 2-chloro-6-cyanonicotinate: 98% purity; chlorine at position 2, cyano at position 6, ester at position 3; identical molecular formula and nearly identical physicochemical parameters |
| Quantified Difference | Positional swap of chlorine and cyano groups between positions 2 and 6; target compound purity 97% vs. regioisomer purity 98%; negligible difference in logP or TPSA, making co-elution a significant risk |
| Conditions | Supplier technical datasheets; calculated physicochemical properties from SMILES: N#CC1=NC(Cl)=CC=C1C(=O)OC |
Why This Matters
For procurement, the inability to distinguish these regioisomers by simple chromatographic methods means that proper sourcing with verified structural identity (NMR confirmation) is the only reliable way to ensure the chlorine is positioned at C6 rather than C2, which determines the regiochemical outcome of all subsequent derivatization steps.
